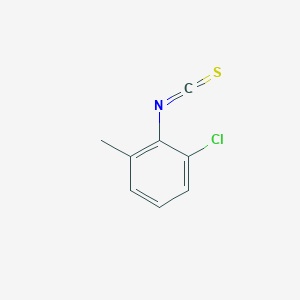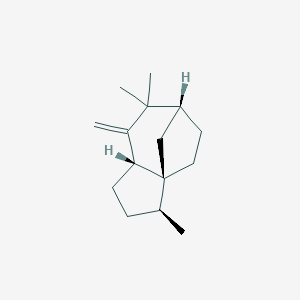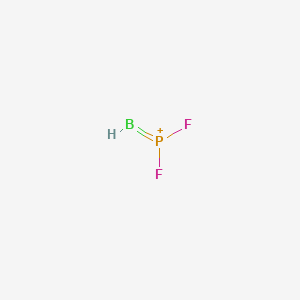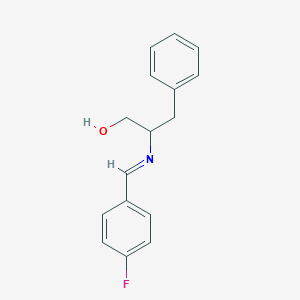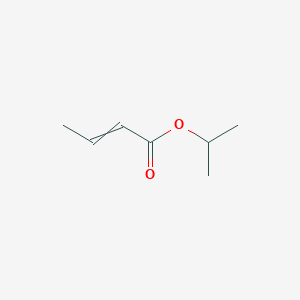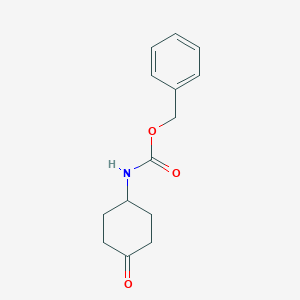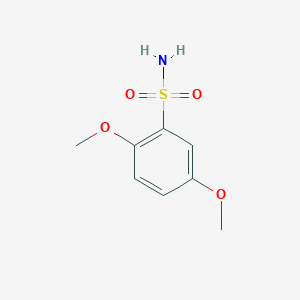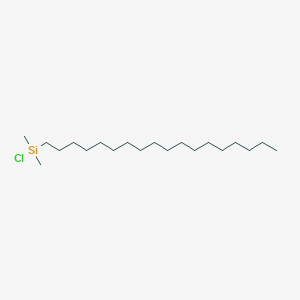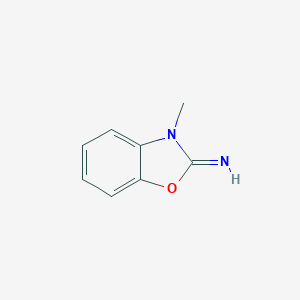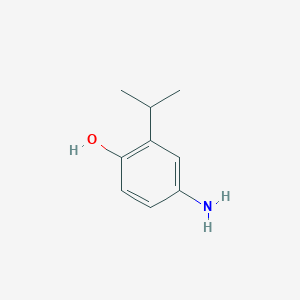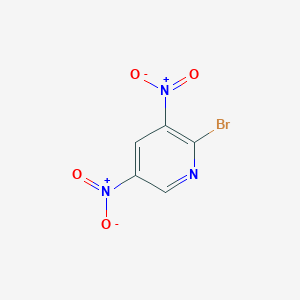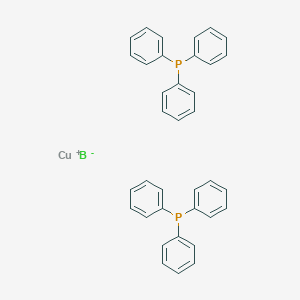
Bis(triphenylphosphine)copper tetrahydroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylphosphine)copper tetrahydroborate is a useful research compound. Its molecular formula is C36H34BCuP2- and its molecular weight is 603.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .
Mode of Action
The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with this compound . This interaction results in the reduction of the carbonyl group to a methylene group.
Biochemical Pathways
The reduction of carbonyl compounds by this compound affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .
Result of Action
The result of the action of this compound is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .
Properties
CAS No. |
16903-61-0 |
|---|---|
Molecular Formula |
C36H34BCuP2- |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
boranuide;copper;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |
InChI Key |
OIFZQKCJHVNBRA-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
Key on ui other cas no. |
34010-85-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?
A1: this compound serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


